3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 3-hydroxypropylamine with 6-methyl-1,2,4-triazin-5(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or water, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pH, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and scalability, with considerations for the availability of raw materials, energy consumption, and waste management. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro triazine derivatives.
Substitution: Formation of various substituted triazine derivatives with different functional groups.
Scientific Research Applications
3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The hydroxypropylamino group and the triazine ring play crucial roles in determining the compound’s binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-hydroxypropyl-1,2,4-triazine derivatives: Compounds with similar structures but different substituents on the triazine ring.
6-methyl-1,2,4-triazine derivatives: Compounds with a methyl group on the triazine ring but different functional groups attached.
Uniqueness
3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both the hydroxypropylamino group and the methyl group on the triazine ring. This combination imparts distinct chemical properties and potential applications that may not be observed in other similar compounds. The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
3-((3-hydroxypropyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a triazine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound features a triazine ring with a hydroxypropylamino group and a methyl substituent. Its molecular formula is C₇H₁₄N₄O, and it is classified under triazine derivatives, which are known for their diverse biological activities.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The hydroxypropylamino group enhances its binding affinity to these targets, potentially modulating their activity.
Biological Activities
1. Antimicrobial Activity
- Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi. In one study, certain derivatives demonstrated enhanced antimicrobial efficacy compared to standard antibiotics like Ampicillin and Miconazole nitrate .
- The presence of lipophilic groups in the structure was found to improve antimicrobial activity, suggesting that modifications to the compound could lead to more potent derivatives.
2. Antiviral Activity
- The compound's antiviral potential has been explored through various in vitro assays. Triazine derivatives have shown promise in inhibiting viral replication in cell cultures, although specific data on this compound is still limited.
- Further investigations are necessary to elucidate the exact mechanisms by which these compounds exert antiviral effects.
3. Anticancer Activity
- Preliminary studies indicate that this compound may possess anticancer properties. Research involving similar triazine derivatives has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG2) cells .
- The mechanisms behind these effects may involve apoptosis induction and cell cycle arrest, warranting further exploration of this compound's potential as an anticancer agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3-Hydroxypropyl-1,2,4-triazine | Similar triazine base | Moderate antimicrobial activity |
6-Methyl-1,2,4-triazine | Methyl substitution | Enhanced cytotoxicity against cancer cells |
3-Amino-8-hydroxytriazine | Hydroxyl group | Notable antiviral effects |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazine derivatives against common pathogens using the agar diffusion method. The results indicated that certain modifications led to significantly improved efficacy compared to traditional antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on the triazine scaffold .
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, researchers synthesized several triazine derivatives and tested them against human cancer cell lines. The findings revealed that some compounds exhibited potent cytotoxic effects, leading to further interest in the structural modifications of this compound for enhancing therapeutic outcomes .
Properties
IUPAC Name |
3-(3-hydroxypropylamino)-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5-6(13)9-7(11-10-5)8-3-2-4-12/h12H,2-4H2,1H3,(H2,8,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOONQDIWYXJKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.